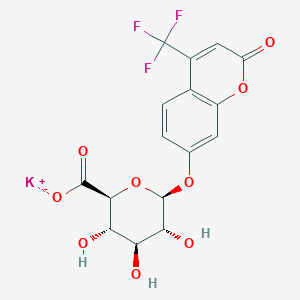

4-Trifluoromethylumbelliferyl b-D-glucuronide potassium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related substrates like 4-Trifluoromethylumbelliferyl glycosides has been documented, showing that these compounds can be efficiently produced and used as markers in biochemical assays. These glycosides are particularly effective due to their high contrast fluorescence upon enzymatic hydrolysis, making them suitable for diagnostic purposes, including the rapid prenatal diagnosis of lysosomal diseases (Karpova et al., 1991).

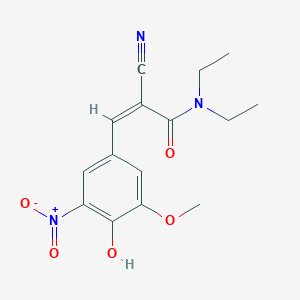

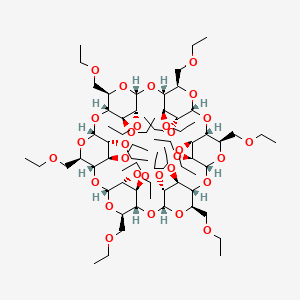

Molecular Structure Analysis

The molecular structure of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt, like its analogs, is designed to be a specific substrate for certain enzyme isoforms. Its structural features, including the trifluoromethyl group, enhance its fluorescent properties upon enzymatic cleavage, aiding in the study of enzyme kinetics and substrate specificity (Uchaipichat et al., 2004).

Chemical Reactions and Properties

4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt undergoes glucuronidation by various UGT isoforms, except for UGT1A4. This process is crucial for assessing drug-drug interactions during drug discovery, highlighting the compound's role in pharmacokinetics and pharmacodynamics studies (Baranczewski et al., 2004).

Physical Properties Analysis

While specific studies on the physical properties of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt are not directly cited, related compounds exhibit significant fluorescence upon enzymatic action, making them valuable in analytical chemistry for detecting enzyme activity in various biological samples. The efficiency and specificity of these reactions depend on the molecular structure and physical properties of the substrates used (Tsvetkova et al., 1996).

Chemical Properties Analysis

The chemical properties of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt, particularly its reactivity with UGT isoforms, make it a potent tool for probing the glucuronidation pathway. Its use as a marker substrate in drug development underscores its relevance in pharmacological research, offering insights into the metabolism of potential therapeutic agents and their interactions (Baranczewski et al., 2004).

科学的研究の応用

Detection of β-glucuronidase activity

- Summary of the application : This compound is used to identify certain enzymes involved in drug metabolism . It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms .

- Methods of application or experimental procedures : The compound is used as a substrate in a reaction with β-glucuronidase. The reaction can be monitored using fluorescence, as the compound is a fluorescent substrate .

- Results or outcomes : The presence and activity level of β-glucuronidase can be determined based on the fluorescence signal .

特性

IUPAC Name |

potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALROVWIJDQMPRU-KSOKONAESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3KO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)